Cas no 1111150-47-0 (N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide)

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a synthetic organic compound featuring a complex heterocyclic structure incorporating an oxadiazole and imidazole core. Its design combines a 3,4-dimethoxyphenyl moiety with a benzamide group, suggesting potential applications in medicinal chemistry and biochemical research. The oxadiazole and imidazole functionalities are known for their role in enhancing binding affinity and metabolic stability, making this compound a candidate for drug discovery efforts targeting enzyme inhibition or receptor modulation. The presence of methoxy and benzamide substituents may further influence solubility and pharmacokinetic properties. This compound is primarily of interest for research applications requiring structurally diverse scaffolds with tunable electronic and steric characteristics.
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide structure
1111150-47-0 structure
Product Name:N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
CAS No:1111150-47-0
MF:C27H23N5O4
MW:481.502625703812
CID:5385718
Update Time:2025-11-01

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-[[4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl]methyl]phenyl]benzamide
    • N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
    • Inchi: 1S/C27H23N5O4/c1-34-23-13-10-20(14-24(23)35-2)25-30-27(36-31-25)22-16-32(17-28-22)15-18-8-11-21(12-9-18)29-26(33)19-6-4-3-5-7-19/h3-14,16-17H,15H2,1-2H3,(H,29,33)
    • InChI Key: XEIJEVAWAJIFBE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CN2C=NC(C3ON=C(C4=CC=C(OC)C(OC)=C4)N=3)=C2)C=C1)(=O)C1=CC=CC=C1

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.33±0.70(Predicted)

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide Pricemore >>

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Additional information on N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Comprehensive Overview of N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide (CAS No. 1111150-47-0)

In the realm of organic chemistry and pharmaceutical research, N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide (CAS No. 1111150-47-0) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its intricate molecular architecture, combines a 1,2,4-oxadiazole core with a benzamide moiety, making it a subject of interest in drug discovery and material science. Researchers are particularly intrigued by its potential as a kinase inhibitor or signal transduction modulator, aligning with current trends in targeted therapy development.

The molecular structure of N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide features a 3,4-dimethoxyphenyl group attached to the 1,2,4-oxadiazole ring, which is further linked to an imidazole scaffold. This design is reminiscent of bioactive compounds used in cancer research and neurodegenerative disease studies, addressing common search queries like "oxadiazole derivatives in medicine" or "imidazole-based drug candidates." The presence of the benzamide group enhances its potential for hydrogen bonding interactions, a critical factor in drug-receptor binding, as frequently discussed in computational chemistry forums.

Recent studies highlight the compound's relevance in high-throughput screening campaigns, where its heterocyclic framework serves as a valuable template for structure-activity relationship (SAR) optimization. Given the growing interest in fragment-based drug design, N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide offers a versatile platform for exploring molecular diversity. Its lipophilicity and polar surface area parameters, often queried in ADMET prediction tools, suggest favorable bioavailability profiles for further development.

From a synthetic chemistry perspective, the preparation of CAS No. 1111150-47-0 involves multi-step protocols, including cyclocondensation reactions to form the 1,2,4-oxadiazole ring and N-alkylation to introduce the imidazole unit. These methods align with popular search terms such as "oxadiazole synthesis" and "imidazole functionalization," reflecting the compound's utility in medicinal chemistry workflows. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its structural integrity, a topic frequently explored in chemical education resources.

Beyond pharmaceutical applications, N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide has potential in material science, particularly in designing organic semiconductors or fluorescent probes. Its conjugated system and electron-rich aromatic groups make it a candidate for optoelectronic devices, addressing trending searches like "organic electronics building blocks." As the scientific community continues to explore multi-target-directed ligands, this compound exemplifies the convergence of chemical biology and rational drug design principles.

In conclusion, N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide (CAS No. 1111150-47-0) represents a compelling case study in modern heterocyclic chemistry. Its multifaceted applications—from drug discovery to advanced materials—resonate with contemporary research priorities, making it a recurring subject in both academic literature and patent filings. For researchers investigating bioisosteres or scaffold hopping strategies, this compound offers a rich template for innovation.

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